Telaprevir

Enzymology Antiviral Drug Discovery Protease Inhibition

Telaprevir (VX-950) is a first-generation, peptidomimetic HCV NS3/4A protease inhibitor that forms a unique covalent, reversible complex with the enzyme active site (Ki=7 nM). This binding mechanism is distinct from later-generation non-covalent inhibitors, making it an essential tool for resistance profiling. Its well-characterized susceptibility to mutations like A156T (>62-fold EC50 shift) and R155K (7.4-fold EC50 shift) makes it a reliable control for in vitro selection of resistant variants. With high-resolution crystal structures of both wild-type and mutant complexes (e.g., PDB: 3SV6, 3SV7) available, Telaprevir provides a robust benchmark for structure-activity relationship (SAR) studies and novel inhibitor development. Choose Telaprevir when your research requires a covalent inhibitor with a defined resistance fingerprint and extensive structural data.

Molecular Formula C36H53N7O6
Molecular Weight 679.8 g/mol
CAS No. 402957-28-2
Cat. No. B1684684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTelaprevir
CAS402957-28-2
Synonymsincivek
telaprevir
VX 950
VX-950
VX950 cpd
Molecular FormulaC36H53N7O6
Molecular Weight679.8 g/mol
Structural Identifiers
SMILESCCCC(C(=O)C(=O)NC1CC1)NC(=O)C2C3CCCC3CN2C(=O)C(C(C)(C)C)NC(=O)C(C4CCCCC4)NC(=O)C5=NC=CN=C5
InChIInChI=1S/C36H53N7O6/c1-5-10-25(29(44)34(48)39-23-15-16-23)40-33(47)28-24-14-9-13-22(24)20-43(28)35(49)30(36(2,3)4)42-32(46)27(21-11-7-6-8-12-21)41-31(45)26-19-37-17-18-38-26/h17-19,21-25,27-28,30H,5-16,20H2,1-4H3,(H,39,48)(H,40,47)(H,41,45)(H,42,46)/t22-,24-,25-,27-,28-,30+/m0/s1
InChIKeyBBAWEDCPNXPBQM-GDEBMMAJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancesolid powder
SolubilityIn water, 0.0047 mg/mL
3.55e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Telaprevir (402957-28-2): A First-Generation HCV NS3/4A Protease Inhibitor for Antiviral Research


Telaprevir (VX-950) is a peptidomimetic inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease, functioning as a covalent, reversible binder to the enzyme active site [1]. It was a first-generation direct-acting antiviral (DAA) agent, notable for its pioneering role in HCV therapy before being superseded by newer DAAs [2]. Key characteristics include a steady-state inhibition constant (Ki) of 7 nM for the HCV NS3/4A protease and potent antiviral activity in cell culture [3]. Its crystal structure in complex with the protease provides detailed insights into its binding mode [4].

Why Telaprevir (402957-28-2) Cannot Be Simply Interchanged with Other HCV Protease Inhibitors


Generic substitution of Telaprevir with other HCV NS3/4A protease inhibitors is not scientifically justifiable due to fundamental differences in their molecular mechanisms of inhibition, resulting in distinct resistance profiles and varying efficacy against specific viral genotypes [1]. Unlike later-generation inhibitors that rely on non-covalent binding, Telaprevir forms a reversible covalent complex with the protease active site, which dictates a unique set of resistance mutations [2]. Therefore, selecting Telaprevir for research or procurement requires consideration of its specific, quantifiable performance characteristics relative to other in-class compounds, as detailed in the evidence guide below.

Telaprevir (402957-28-2): Quantified Differentiation from Comparator HCV NS3/4A Protease Inhibitors


Enzymatic Potency (Ki) Against HCV NS3/4A Protease

Telaprevir demonstrates a 2-fold higher enzymatic potency against wild-type HCV NS3/4A protease compared to the first-generation inhibitor boceprevir. Its steady-state inhibition constant (Ki) of 7 nM [1] is significantly lower than the 14 nM Ki reported for boceprevir [2], indicating stronger binding affinity to the target enzyme.

Enzymology Antiviral Drug Discovery Protease Inhibition

Antiviral Activity in Genotype 1b Replicon Cells (EC50)

While Telaprevir is a potent antiviral in cell culture, its activity against the widely used genotype 1b HCV replicon is less potent than boceprevir. Telaprevir's EC50 in this assay is 0.81 ± 0.4 µM, compared to boceprevir's EC50 of 0.64 ± 0.1 µM [1]. This data indicates boceprevir has a slight advantage in this specific cellular context despite its lower enzymatic potency.

Virology Cell Culture Models HCV Replication

Impact of Key Resistance Mutation A156T on Inhibitor Potency

The A156T mutation in the HCV NS3/4A protease drastically reduces the potency of Telaprevir, resulting in a >62-fold increase in EC50 in replicon assays [1]. Comparative enzymatic studies show a >416-fold loss in binding affinity (Ki) for this variant [2]. This contrasts sharply with second-generation inhibitors like simeprevir, where the A156T mutation causes only a 21-fold shift in Ki [2], highlighting a key weakness in Telaprevir's resistance profile.

Drug Resistance Mutagenesis Antiviral Pharmacology

In Vitro Selectivity Profile Against Human Proteases

Telaprevir exhibits a defined selectivity profile, inhibiting 9 out of 53 tested proteases by ≥50% at a concentration of 10 µM [1]. This level of selectivity is comparable to ciluprevir (8/53 proteins inhibited) and is more selective than its behavior on a broad ligand panel (26 proteins), where it showed 0 hits [1]. This profile is distinct from later, more highly selective inhibitors like ITMN-191 (danoprevir), which showed no inhibition on either panel [1].

Off-Target Activity Selectivity Profiling Safety Pharmacology

Telaprevir (402957-28-2): Validated Research and Development Application Scenarios


Probing HCV Resistance Mechanisms

Telaprevir is an ideal tool for in vitro selection and characterization of HCV NS3/4A protease inhibitor resistance. Its well-documented susceptibility to specific mutations like A156T (>62-fold EC50 shift) and R155K (7.4-fold EC50 shift) [1] makes it a reliable control for studies aimed at understanding viral evolution under drug pressure. By treating replicon cells with Telaprevir, researchers can efficiently generate and isolate resistant variants for further genotypic and phenotypic analysis.

Enzymatic Assay Development and Biochemical Studies

The availability of high-resolution crystal structures of Telaprevir bound to both wild-type (PDB: 3SV6) and mutant (e.g., PDB: 3SV7 for R155K) NS3/4A proteases [2] makes it an invaluable tool for structure-activity relationship (SAR) studies. Its potent inhibition (Ki = 7 nM) [3] and defined binding mode provide a robust biochemical benchmark for developing and validating new enzyme inhibition assays.

Comparative Pharmacology Studies with Boceprevir

As two first-generation protease inhibitors, Telaprevir and boceprevir are frequently compared in research. Their differing enzymatic potency (Ki: 7 nM for Telaprevir [4] vs. 14 nM for boceprevir [5]) and cellular antiviral activity (EC50: 0.81 µM for Telaprevir vs. 0.64 µM for boceprevir [6]) provide a rich dataset for investigating the relationship between target binding, cellular penetration, and overall antiviral effect.

Selectivity Profiling Reference Compound

The documented off-target activity of Telaprevir (9 out of 53 proteases inhibited at 10 µM) [7] establishes it as a useful reference compound in counter-screening and selectivity panels. Researchers developing novel HCV protease inhibitors can use Telaprevir as a comparator to benchmark the selectivity of their own compounds, providing context for the off-target inhibition observed in their novel chemical entities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Telaprevir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.